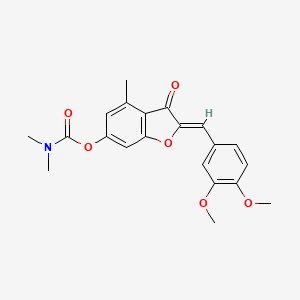

(Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-4-methyl-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-12-8-14(27-21(24)22(2)3)11-17-19(12)20(23)18(28-17)10-13-6-7-15(25-4)16(9-13)26-5/h6-11H,1-5H3/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFGHELSPKZYQU-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2)OC(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2)OC(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that includes a benzofuran moiety and various functional groups, which contribute to its biological activities. This article reviews the biological activity of this compound, emphasizing its antioxidant, antitumor, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H21NO6, with a molecular weight of 383.4 g/mol. The compound's structure is characterized by the presence of a dimethylcarbamate group and methoxy substituents on the benzofuran ring.

Antioxidant Properties

The presence of methoxy groups in the compound enhances its antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thus preventing oxidative stress-related diseases. Preliminary studies indicate that compounds with similar structures exhibit significant antioxidant effects, which may be attributed to their ability to scavenge free radicals effectively.

Antitumor Activity

Research has shown that this compound may possess antitumor properties. Similar derivatives have demonstrated efficacy in inhibiting tumor growth through various mechanisms:

- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : It has been observed to halt the proliferation of cancer cells by interfering with cell cycle progression.

A study highlighted the effectiveness of related compounds in inhibiting specific cancer cell lines, suggesting that (Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo derivatives could be promising candidates for anticancer therapy.

Anti-inflammatory Effects

Anti-inflammatory properties are another significant aspect of this compound's biological activity. Compounds similar to (Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo have been reported to modulate inflammatory pathways effectively. This modulation can provide therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to (Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo:

- Study on GSK-3β Inhibition : Research focused on glycogen synthase kinase 3β (GSK-3β) as a target for various diseases found that certain derivatives exhibited potent inhibitory effects on GSK-3β activity. This inhibition is relevant for conditions such as Alzheimer's disease and cancer .

- Antibacterial and Antifungal Activities : A series of thiazolidinone derivatives were synthesized and evaluated for antibacterial and antifungal activities against various pathogens. Some derivatives showed comparable or superior activity compared to standard drugs .

Data Table: Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1. 3-Methoxyflavone | Flavone backbone | Antioxidant, anti-inflammatory |

| 2. 5-Methoxyindole | Indole structure | Antitumor, neuroprotective |

| 3. 4-Dimethoxyphenol | Simple phenolic | Antioxidant |

| 4. Benzofuran derivatives | Benzofuran core | Various bioactivities including antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.